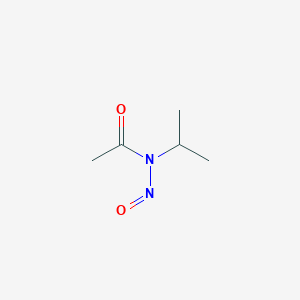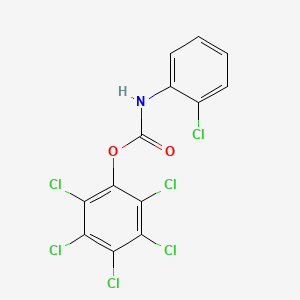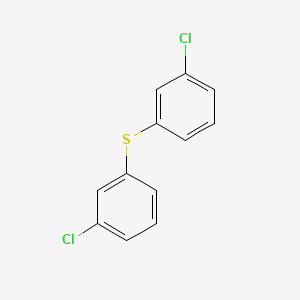
1,1'-Sulfanediylbis(3-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis(3-chlorobenzene) is a chemical compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorobenzene rings connected by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1,1’-Sulfanediylbis(3-chlorobenzene) typically involves the reaction of 3-chlorobenzenethiol with a suitable chlorinating agent. One common method is the reaction of 3-chlorobenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
1,1’-Sulfanediylbis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols and other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions. Typical reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
科学的研究の応用
1,1’-Sulfanediylbis(3-chlorobenzene) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1’-Sulfanediylbis(3-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that it may interact with key regulatory proteins and enzymes, affecting their activity and leading to various biological effects.
類似化合物との比較
1,1’-Sulfanediylbis(3-chlorobenzene) can be compared with other similar compounds, such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring. It is used as a solvent and intermediate in organic synthesis.
Dichlorobenzene: Contains two chlorine atoms on a single benzene ring. It is used as a pesticide and deodorant.
Bithionol: A compound with two chlorobenzene rings connected by a sulfur atom, similar to 1,1’-Sulfanediylbis(3-chlorobenzene). It is used as an antimicrobial and antiparasitic agent.
The uniqueness of 1,1’-Sulfanediylbis(3-chlorobenzene) lies in its specific structure and the presence of two chlorobenzene rings connected by a sulfur atom, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5097-96-1 |
|---|---|
分子式 |
C12H8Cl2S |
分子量 |
255.2 g/mol |
IUPAC名 |
1-chloro-3-(3-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
InChIキー |
VECFIRWWXYYZIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


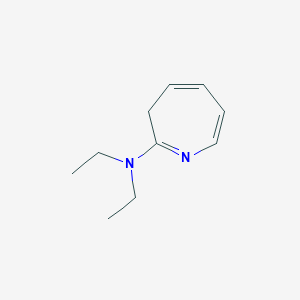

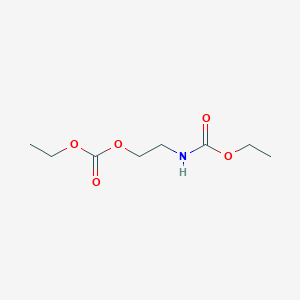
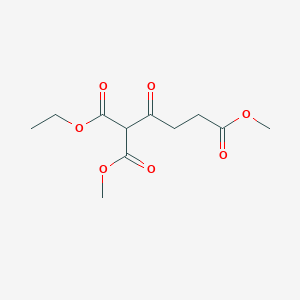
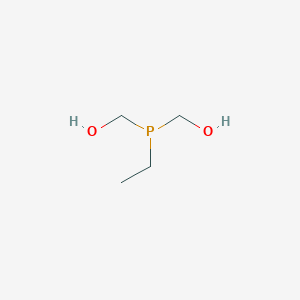
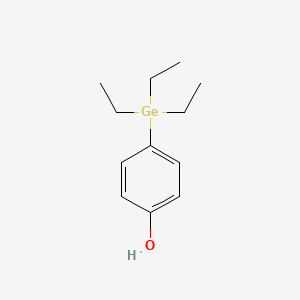
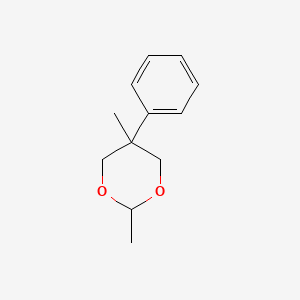



![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
